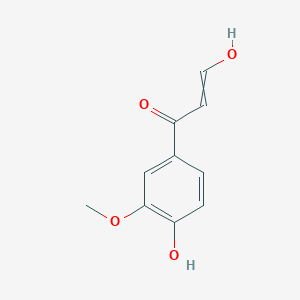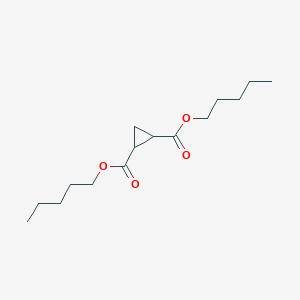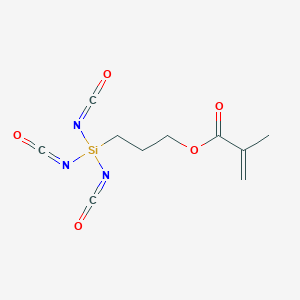
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is a specialized organosilicon compound that combines the properties of isocyanate and methacrylate functionalities. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of polymer chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-(Triisocyanatosilyl)propyl alcohol with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triisocyanatosilyl)propyl alcohol+2-methylprop-2-enoic acid→3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and urethane linkages.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Amines and Alcohols: Used in addition reactions with isocyanate groups.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Water and Acids/Bases: For hydrolysis reactions.
Major Products
Urea and Urethane Derivatives: From addition reactions.
Polymers and Copolymers: From polymerization reactions.
Silanols: From hydrolysis reactions.
Aplicaciones Científicas De Investigación
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Surface Modification: Applied as a coupling agent to modify the surface properties of various substrates, improving adhesion and compatibility.
Mecanismo De Acción
The mechanism of action of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate involves the reactivity of its functional groups:
Isocyanate Groups: React with nucleophiles to form stable urea and urethane linkages, contributing to the compound’s adhesive and crosslinking properties.
Methacrylate Group: Undergoes free radical polymerization, leading to the formation of polymer networks with desirable mechanical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methacryloyloxy)propyltrimethoxysilane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is unique due to the presence of both isocyanate and methacrylate functionalities, which provide a combination of reactivity and versatility not commonly found in similar compounds. This dual functionality allows for a wide range of applications, particularly in the synthesis of advanced materials and surface modification.
Propiedades
Número CAS |
176258-24-5 |
|---|---|
Fórmula molecular |
C10H11N3O5Si |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
3-triisocyanatosilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O5Si/c1-9(2)10(17)18-4-3-5-19(11-6-14,12-7-15)13-8-16/h1,3-5H2,2H3 |
Clave InChI |
WZLQYFGUYJPUBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC[Si](N=C=O)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


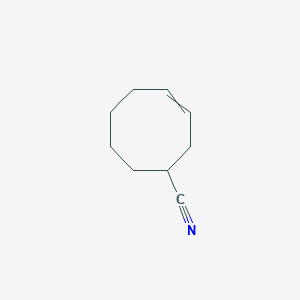
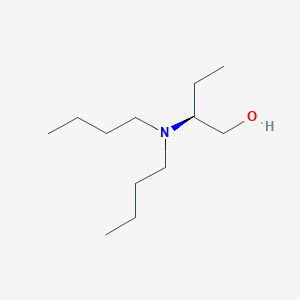

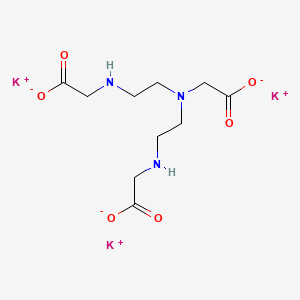
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
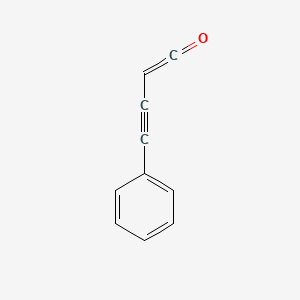
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)


![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
